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molecular formula C16H18O2 B184446 1-Naphthyl hexanoate CAS No. 28749-24-8

1-Naphthyl hexanoate

Cat. No. B184446
M. Wt: 242.31 g/mol
InChI Key: KTEVDMGPKQVXDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04512927

Procedure details

The procedure of Example 2 was followed except that hexanoic acid (33 g.; 284 m mols) was used in place of octanoic acid and the reaction time was 31/2 hours. Analysis showed that about 55% of the tetralin was converted producing naphthyl hexanoate in 62% selectivity.
Quantity
33 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([OH:8])(=[O:7])[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6].[CH2:9]1[C:18]2[C:13](=[CH:14][CH:15]=[CH:16][CH:17]=2)[CH2:12][CH2:11][CH2:10]1>>[C:1]([O:8][C:17]1[C:18]2[C:13](=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH:14]=[CH:15][CH:16]=1)(=[O:7])[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6]

Inputs

Step One
Name
Quantity
33 g
Type
reactant
Smiles
C(CCCCC)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCCC2=CC=CC=C12

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
2 hours
Duration
2 h

Outcomes

Product
Name
Type
product
Smiles
C(CCCCC)(=O)OC1=CC=CC2=CC=CC=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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